[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid
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Overview
Description
[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H15BO6. This compound is characterized by the presence of boronic acid functionality attached to a phenyl ring substituted with methoxy and methoxymethoxy groups. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution: The methoxy and methoxymethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Material Science: Employed in the development of advanced materials, including polymers and electronic materials.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The primary mechanism of action for [3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid involves its role as a boron source in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy and methoxymethoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methoxy and methoxymethoxy groups, making it less versatile in certain reactions.
3-Methoxyphenylboronic Acid: Contains a single methoxy group, offering different reactivity and selectivity.
4-Methoxyphenylboronic Acid: Similar to 3-methoxyphenylboronic acid but with the methoxy group in a different position.
Uniqueness: The presence of both methoxy and methoxymethoxy groups in [3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid provides unique reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly for the formation of complex molecules .
Properties
Molecular Formula |
C10H15BO6 |
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Molecular Weight |
242.04 g/mol |
IUPAC Name |
[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO6/c1-14-6-17-9-7(11(12)13)4-5-8(15-2)10(9)16-3/h4-5,12-13H,6H2,1-3H3 |
InChI Key |
IXSRKIBQQFKGDO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC)OCOC)(O)O |
Origin of Product |
United States |
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